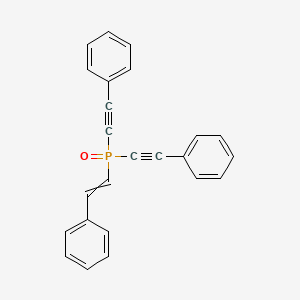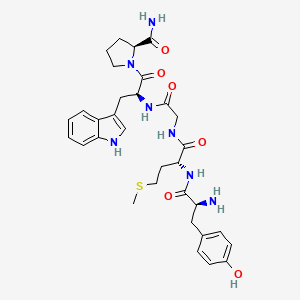
1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one is an organic compound characterized by a cyclohexene ring substituted with a tert-butyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylcyclohexene is then subjected to a subsequent reaction with propanone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Amines, Thiols
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, its oxidation products may interact with cellular components, leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: Shares a similar cyclohexene structure but with different substituents.
Cyclohexanone: A simpler ketone with a cyclohexane ring.
tert-Butylcyclohexane: Lacks the propanone moiety but has a similar tert-butyl substitution.
Uniqueness: 1-(2-tert-Butylcyclohex-1-en-1-yl)propan-1-one is unique due to its combination of a cyclohexene ring, tert-butyl group, and propanone moiety
Properties
CAS No. |
89360-53-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-(2-tert-butylcyclohexen-1-yl)propan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-12(14)10-8-6-7-9-11(10)13(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HRWINEOEEVGLMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(CCCC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


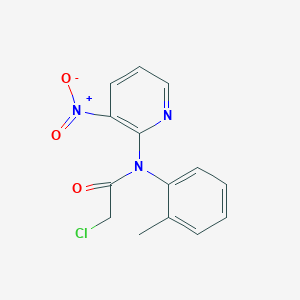
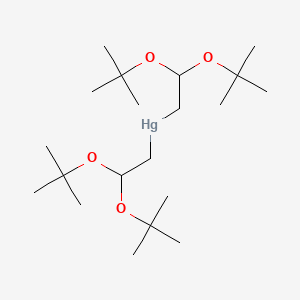
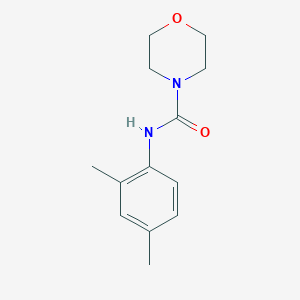
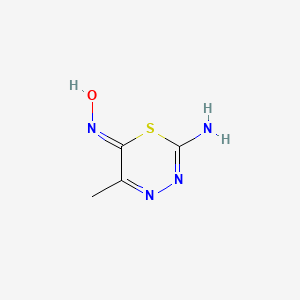
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
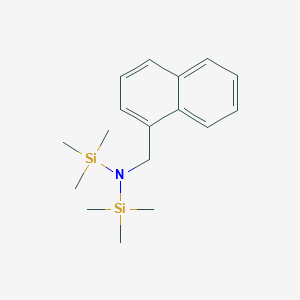
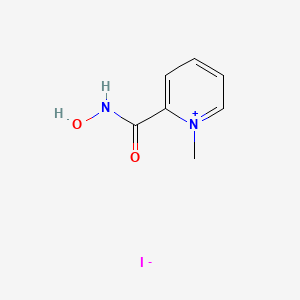
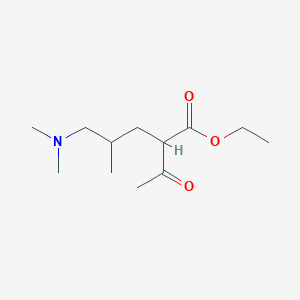
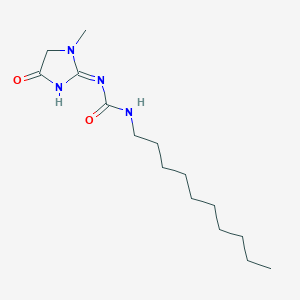
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
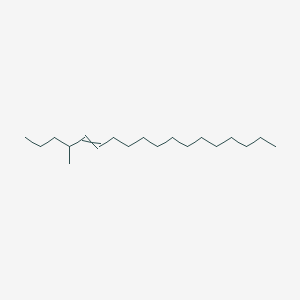
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
